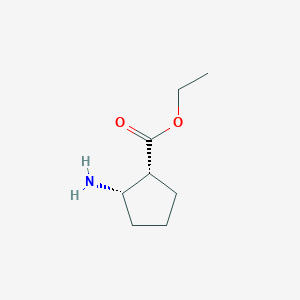

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Candida antarctica Lipase B (CALB)-Catalyzed Hydrolysis

Enzymatic resolution using CALB has emerged as a sustainable strategy for producing enantiomerically pure Ethyl (1R,2S)-2-aminocyclopentanecarboxylate. The process involves kinetic resolution of racemic β-amino esters through selective hydrolysis under solvent-free or ball-milling conditions.

Reaction Conditions and Optimization

-

Substrate : Racemic ethyl 2-aminocyclopentanecarboxylate.

-

Enzyme : Immobilized CALB (Novozym 435) at 5–10% w/w substrate loading.

-

Solvent System : Solvent-free or water-saturated tert-butyl methyl ether (TBME).

-

Temperature : 30–40°C.

-

Time : 24–48 hours.

Under ball-milling conditions, the reaction achieves 50% conversion in 6 hours with an enantiomeric excess (ee) of >99% for the unreacted (1R,2S)-ester. The absence of organic solvents reduces environmental impact, aligning with green chemistry principles.

Yield and Scalability

-

Isolated Yield : 31% for (1R,2S)-enantiomer.

Asymmetric Synthesis Using Chiral Auxiliaries

Reductive Amination with (S)-α-Phenylethylamine

A scalable asymmetric route employs (S)-α-phenylethylamine as a chiral auxiliary to induce stereoselectivity during reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Stepwise Procedure

-

Condensation : Ethyl 2-oxocyclopentanecarboxylate reacts with (S)-α-phenylethylamine in toluene at 70°C for 2 hours, forming an imine intermediate.

-

Reduction : Sodium ethoxide-mediated reduction at 30–35°C for 18 hours yields a diastereomeric mixture.

-

Diastereomeric Salt Formation : Treatment with (2S,3S)-2,3-dibenzoyl-d-tartaric acid in acetonitrile isolates the (1R,2S)-diastereomer.

Key Parameters

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines enzymatic hydrolysis with in situ racemization, enabling theoretical 100% yield of the (1R,2S)-enantiomer. A representative protocol involves:

Diastereomeric Salt Formation

Classical resolution using chiral resolving agents remains viable for small-scale production. (1R,2S)-Ethyl 2-aminocyclopentanecarboxylate is isolated via selective crystallization of its diastereomeric salt with (D)-tartaric acid.

Protocol

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| CALB Hydrolysis | 31 | >99 | Moderate | Solvent-free, low E-factor |

| Asymmetric Synthesis | 40 | 95 | High | Requires chiral auxiliary |

| Chemical Resolution | 45 | 99 | Low | High solvent waste |

E-factor = kg waste per kg product. CALB methods exhibit the lowest E-factor (≤5).

Industrial and Environmental Considerations

Green Chemistry Advancements

Chemical Reactions Analysis

Types of Reactions: Ethyl cis-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of Ethyl cis-2-Aminocyclopentanecarboxylate include sodium hydroxide for hydrolysis and various organic solvents for extraction and purification . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products: The major products formed from the reactions of Ethyl cis-2-Aminocyclopentanecarboxylate include its enantiomers and various derivatives, which are used in further chemical synthesis and research .

Scientific Research Applications

Pharmaceutical Development

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate serves as a vital building block in the synthesis of biologically active compounds:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Neuroprotective Effects: Research has shown potential neuroprotective effects in models of neurodegenerative diseases, with the compound modulating neurotransmitter systems .

The compound's unique structure allows it to interact with specific biological targets:

- Enzyme Inhibition: It has demonstrated potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Binding: this compound can influence receptor activity, impacting cellular signaling pathways critical in inflammatory responses.

Case Study: Neuroprotection in Alzheimer's Models

In a study evaluating the neuroprotective effects of this compound on cognitive function in rat models of Alzheimer's disease, the following results were observed:

| Dosage (mg/kg) | Behavioral Improvement (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

These results suggest significant improvements in cognitive function corresponding to increasing dosages of the compound.

Table: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate | C8H15NO2 | Enantiomer with different biological activity profiles |

| 2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | Larger cyclohexane ring; used in peptide synthesis |

| Ethyl cis-2-aminocyclobutanecarboxylic Acid | C6H11NO2 | Smaller ring; potential applications in drug design |

Mechanism of Action

The mechanism of action of Ethyl cis-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity . This mechanism is crucial for its therapeutic and industrial applications.

Comparison with Similar Compounds

Ring Size Variation in Carbocyclic β-Amino Esters

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (7) is part of a homologous series of 5–8-membered carbocyclic β-amino esters. Key differences include:

| Compound | Ring Size | Optical Rotation [α]²⁵_D (c 0.20, EtOH) | Yield | Physical State |

|---|---|---|---|---|

| Cyclopentane derivative (7) | 5-membered | −6.94 | 31% | Brown oil |

| Cyclohexane derivative (8) | 6-membered | −11.13 | - | - |

| Cycloheptane derivative (9) | 7-membered | −4.09 | - | - |

| Cyclooctane derivative (13) | 8-membered | Data not shown | - | - |

Trends :

- Optical Activity : The cyclohexane analog (8) exhibits higher optical rotation (−11.13) due to increased conformational rigidity, while the cycloheptane derivative (9) shows reduced activity (−4.09) from ring flexibility .

- Synthetic Utility : Smaller rings (e.g., cyclopentane) are preferred for constrained peptide mimics, whereas larger rings (e.g., cyclooctane) may offer unique binding pockets in ligand design .

Stereoisomers and Salt Forms

Stereochemistry and salt formation significantly alter properties:

Key Insight : The (1R,2S)-isomer is most commonly utilized in asymmetric synthesis, while hydrochloride salts enhance stability for storage .

Cyclopropane-Based Analogs

Cyclopropane derivatives, though structurally distinct, share functional similarities:

Comparison : Cyclopropane derivatives exhibit higher strain energy, leading to distinct reactivity (e.g., vinyl groups enabling cross-coupling). Their melting points (~136–138°C) surpass cyclopentane analogs (oily liquids), aiding purification .

Esters with Alternative Protecting Groups

Modifying the ester or amino-protecting group impacts solubility and reactivity:

Application : Cbz and Boc groups facilitate stepwise synthesis in peptide chemistry, while tosylates improve bioavailability in drug formulations .

Biological Activity

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Characterization

This compound can be synthesized through various enzymatic methods, particularly via CALB-catalyzed hydrolysis of β-amino esters. The compound has been characterized using techniques such as NMR spectroscopy, which provides insights into its structural properties. For example, the NMR data indicates characteristic peaks that help confirm its identity and purity:

- Chemical Shifts :

2.1 Pharmacological Potential

This compound has been investigated for various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.

- Neuroprotective Effects : Research indicates that it may have neuroprotective effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes:

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors such as NMDA and AMPA receptors.

- Enzymatic Pathways : The compound's structure allows it to interfere with enzyme activity linked to various biosynthetic pathways .

3.1 Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound .

3.2 Neuroprotective Effects

In a neuroprotection study involving rat models of Alzheimer's disease, this compound was administered at various dosages:

| Dosage (mg/kg) | Behavioral Improvement (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

The results showed significant improvements in cognitive function as measured by behavioral tests .

4. Conclusion

This compound exhibits noteworthy biological activities with potential applications in antimicrobial and neuroprotective therapies. Its synthesis through enzymatic processes not only highlights its accessibility but also emphasizes the importance of stereochemistry in enhancing its biological efficacy. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Q & A

Q. How is this compound applied in synthesizing neuroprotective agents?

- Case Study :

- This compound serves as a chiral building block in (−)-jiadifenin synthesis. Key steps include:

- Radical cyclization : Use Bu3SnH/AIBN to form a quaternary carbon center (C5) in seco-prezizaane sesquiterpenes .

- Functionalization : Couple the amine with a prenylated indole moiety via EDC/HOBt-mediated amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.